molecular formula C18H23NO3S B12265265 4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide

4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B12265265
M. Wt: 333.4 g/mol
InChI Key: YDEIPLZPZJRMOO-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-ethylphenylamine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The ethoxy group is introduced through an ethylation reaction using ethyl iodide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide
  • 4-ethoxy-N-(2-methylphenyl)benzenesulfonamide
  • 4-ethoxy-N-(3-methylphenyl)benzenesulfonamide

Uniqueness

4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and ethyl groups, along with the dimethyl substitution on the benzene ring, provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-ethoxy-N-(4-ethylphenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-5-15-7-9-16(10-8-15)19-23(20,21)18-12-13(3)17(22-6-2)11-14(18)4/h7-12,19H,5-6H2,1-4H3

InChI Key

YDEIPLZPZJRMOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OCC)C

Origin of Product

United States

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